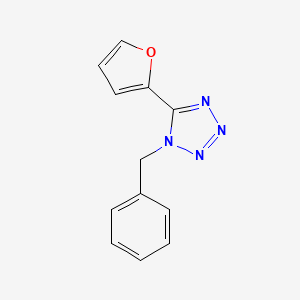

![molecular formula C10H10F3N B12116989 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-](/img/structure/B12116989.png)

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propén-1-amine, 3-[2-(trifluorométhyl)phényl]- est un composé organique caractérisé par la présence d'un groupe trifluorométhyle lié à un cycle phényle, qui est lui-même lié à une structure de propénamine.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 2-Propén-1-amine, 3-[2-(trifluorométhyl)phényl]- implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que le 2-(trifluorométhyl)benzaldéhyde et l'allylamine.

Réaction de condensation : La première étape implique une réaction de condensation entre le 2-(trifluorométhyl)benzaldéhyde et l'allylamine en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium. Cette réaction forme un intermédiaire imine.

Réduction : L'intermédiaire imine est ensuite réduit à l'aide d'un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour obtenir le 2-Propén-1-amine, 3-[2-(trifluorométhyl)phényl]- désiré.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la mise à l'échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Propén-1-amine, 3-[2-(trifluorométhyl)phényl]- subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les oxydes ou les cétones correspondants.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d'un catalyseur au palladium pour réduire la double liaison dans la structure de propénamine.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe amine, où des réactifs tels que les halogénoalcanes peuvent introduire différents groupes alkyles.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium, dihydrogène avec un catalyseur au palladium.

Nucléophiles : Halogénoalcanes, chlorures d'acyle.

Principaux produits

Oxydation : Formation d'oxydes ou de cétones.

Réduction : Formation d'amines saturées.

Substitution : Formation d'amines substituées avec divers groupes alkyles ou acyles.

Applications de la recherche scientifique

Le 2-Propén-1-amine, 3-[2-(trifluorométhyl)phényl]- a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Il est utilisé comme élément de base dans la synthèse de produits pharmaceutiques, en particulier ceux ciblant les troubles neurologiques, en raison de sa capacité à interagir avec les récepteurs des neurotransmetteurs.

Science des matériaux : Les propriétés électroniques uniques du composé le rendent utile dans le développement de matériaux avancés tels que les semi-conducteurs organiques et les polymères.

Études biologiques : Il sert de sonde dans les tests biochimiques pour étudier les interactions enzymatiques et la liaison aux récepteurs.

Applications industrielles : Utilisé dans la synthèse d'agrochimiques et de produits chimiques de spécialité en raison de sa réactivité et de sa stabilité.

Mécanisme d'action

Le mécanisme d'action du 2-Propén-1-amine, 3-[2-(trifluorométhyl)phényl]- implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe trifluorométhyle augmente la lipophilie du composé, lui permettant de traverser facilement les membranes cellulaires et d'interagir avec les cibles intracellulaires. Il peut moduler l'activité des enzymes en agissant comme un inhibiteur compétitif ou un modulateur allostérique, affectant diverses voies biochimiques.

Applications De Recherche Scientifique

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and polymers.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.

Mécanisme D'action

The mechanism of action of 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Propén-1-amine, 3-phényl- : Il lui manque le groupe trifluorométhyle, ce qui entraîne des propriétés électroniques et une réactivité différentes.

2-Propén-1-amine, 3-[4-(trifluorométhyl)phényl]- : Structure similaire, mais avec le groupe trifluorométhyle à une position différente, ce qui affecte ses caractéristiques stériques et électroniques.

2-Propén-1-amine, 3-[2-(difluorométhyl)phényl]- : Contient un groupe difluorométhyle au lieu de trifluorométhyle, ce qui entraîne des variations dans le comportement chimique et l'activité biologique.

Unicité

La présence du groupe trifluorométhyle à la position 2 du cycle phényle dans le 2-Propén-1-amine, 3-[2-(trifluorométhyl)phényl]- confère des propriétés électroniques uniques, améliorant sa réactivité et son interaction avec les cibles biologiques. Cela en fait un composé précieux dans la synthèse de produits pharmaceutiques spécialisés et de matériaux avancés.

Propriétés

Formule moléculaire |

C10H10F3N |

|---|---|

Poids moléculaire |

201.19 g/mol |

Nom IUPAC |

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-amine |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-6H,7,14H2/b5-3+ |

Clé InChI |

HIXFHWUPPNEZNY-HWKANZROSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)/C=C/CN)C(F)(F)F |

SMILES canonique |

C1=CC=C(C(=C1)C=CCN)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

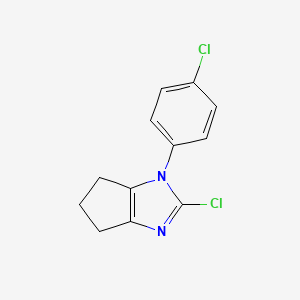

![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)

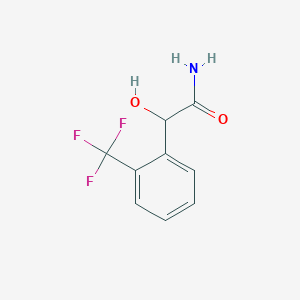

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)

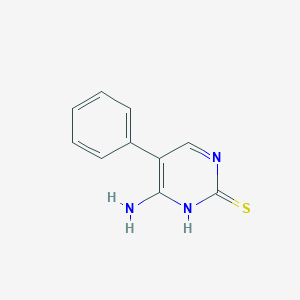

![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)